CID 13407504
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 13407504” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing data on the biological activities of small molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 13407504 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often utilize advanced technologies and equipment to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: CID 13407504 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and solvent, are crucial for the success of these reactions.
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used
Wissenschaftliche Forschungsanwendungen
CID 13407504 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in various synthetic processes. In biology, it may have potential as a tool for studying biochemical pathways and interactions. In medicine, this compound could be investigated for its therapeutic potential in treating specific diseases. Additionally, the compound may have industrial applications, such as in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of CID 13407504 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 13407504 can be identified based on their chemical structure and properties. These compounds may share similar reactivity and applications, but each has unique characteristics that distinguish it from others.
Highlighting Uniqueness: this compound’s uniqueness lies in its specific chemical structure and the resulting properties. Comparing it with similar compounds can provide insights into its potential advantages and limitations in various applications.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications
Eigenschaften
Molekularformel |
C30H24Si2 |
---|---|
Molekulargewicht |
440.7 g/mol |
InChI |
InChI=1S/C30H24Si2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
InChI-Schlüssel |
ROOMXNOXUYAOEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=C(C=C3)[Si](C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.